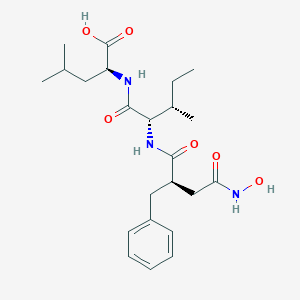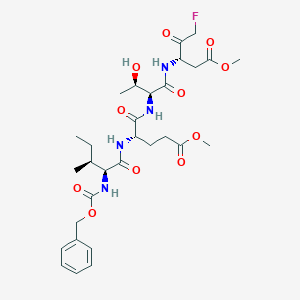
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH
描述
人β-酪啡肽7是一种生物活性肽,来源于人乳中β-酪蛋白的消化。这种肽以其类鸦片活性而闻名,这意味着它可以与体内的鸦片受体结合,产生类似于鸦片类药物的效果。 人β-酪啡肽7已被研究用于其对胃肠道、免疫系统和中枢神经系统的潜在影响 .
科学研究应用
化学: 它作为研究蛋白质消化和肽合成的模型肽。
生物学: 研究人员研究其在肠-脑轴中的作用及其对微生物群的潜在影响。
医学: 该肽的类鸦片活性对疼痛管理和胃肠道疾病有影响。它也因其在自闭症和精神分裂症等疾病中的潜在作用而受到研究。
作用机制
人β-酪啡肽7通过与鸦片受体(特别是μ-鸦片受体)结合发挥作用。这种结合可以调节各种生理过程,包括疼痛感知、胃肠道运动和免疫反应。 该肽与肠-脑轴的相互作用表明它可能通过其对胃肠道的影響來影响大脑功能和行为 .
生化分析
Biochemical Properties
Casomorphins have selectivity for all three types of opioid receptors including μ, δ, and κ . They act as agonists for these opioid receptors . They possess all the structural features essential for the binding to the endogenous opioid receptors . They interact with various enzymes, proteins, and other biomolecules, influencing a range of biochemical reactions .
Cellular Effects
Casomorphins demonstrate both protective and adverse effects through in vivo and in vitro trials . They play a significant role in physiology, metabolism, immunomodulation, and inflammation . Casomorphin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers .
Molecular Mechanism
The molecular mechanism of Casomorphin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . They show morphine-like activity and opioid activity . They exert their effects at the molecular level, influencing a range of physiological processes .
Temporal Effects in Laboratory Settings
The effects of Casomorphin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Casomorphin vary with different dosages in animal models . Some studies have suggested the possibility that these adverse effects are restricted to a portion of the population . The topic is controversial due to the small number of in vivo studies .
Metabolic Pathways
Casomorphin is involved in various metabolic pathways . It interacts with several enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Casomorphin within cells and tissues are complex processes that are still being studied . It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
人β-酪啡肽7通常通过β-酪蛋白的酶解制备。 这一过程可以在人消化系统中自然发生,也可以在体外使用特定的酶(如胃蛋白酶、胰蛋白酶和胰凝乳蛋白酶)复制 . 该肽也可以通过化学合成,使用固相肽合成,这是一种允许将氨基酸精确组装成所需序列的方法 .
化学反应分析
相似化合物的比较
人β-酪啡肽7属于一类称为酪啡肽的肽家族,这些肽来源于酪蛋白的消化。类似化合物包括:
牛β-酪啡肽7: 源自牛乳,具有类似的类鸦片活性,但其氨基酸序列不同。
人β-酪啡肽5: 一种较短的肽,具有类似的性质,但潜在的生物学效应不同。
人α-酪啡肽: 源自α-酪蛋白,它也表现出类鸦片活性,但具有不同的序列和结构 .
属性
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHAJDGVKLXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403148 | |
| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-74-3 | |
| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do casomorphins exert their effects?
A1: Casomorphins, including β-casomorphin-7, primarily exert their effects by binding to opioid receptors, particularly the μ-opioid receptor subtype. [, , , , , ] This binding interaction triggers a cascade of downstream signaling events, leading to various physiological responses.
Q2: What are the downstream effects of casomorphin binding to opioid receptors?
A2: Casomorphin binding to opioid receptors, particularly in the gut, can influence gastrointestinal motility. Studies have shown that casomorphins can slow down gastric emptying and gastrointestinal transit time. [, ] This effect is often cited as a potential reason for the digestive comfort some individuals experience after consuming dairy products.
Q3: Can casomorphins influence insulin release?
A3: Yes, studies have shown that intravenous administration of β-casomorphins can modulate insulin release in dogs. [, ] Interestingly, the effects vary depending on the specific casomorphin and the dose administered, suggesting a complex interplay with pancreatic function.
Q4: Do casomorphins play a role in intestinal mucus secretion?
A4: Research indicates that β-casomorphin-7 can stimulate mucus release in the rat jejunum. [, ] This effect is believed to be mediated through the activation of μ-opioid receptors present on intestinal goblet cells. []
Q5: What is the molecular formula and weight of β-casomorphin-7?
A5: The molecular formula of β-casomorphin-7 is C41H55N7O9. Its molecular weight is 789.9 g/mol.
Q6: Is there any spectroscopic data available for characterizing β-casomorphin-7?
A6: Researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection to identify and quantify β-casomorphin-7 in various samples. [, , , ] The peptide's absorbance at specific wavelengths, particularly 215 nm, is used for detection and quantification. [, ]
Q7: How do structural modifications of β-casomorphin affect its activity?
A7: Research suggests that C-terminal amidation of β-casomorphin can increase its opioid potency and affinity for μ-opioid receptors. [] Additionally, substituting D-alanine for L-proline at position 4 has been shown to enhance analgesic effects and potency. [] Conversely, replacing L-proline at position 2 with D-proline can abolish opioid-like activity. []
Q8: How stable is β-casomorphin-7 in biological systems?
A8: Studies indicate that β-casomorphin-7 can be rapidly degraded in human plasma. [] This degradation poses a challenge for its potential therapeutic applications, necessitating strategies to enhance its stability.
Q9: Has β-casomorphin-7 been tested in clinical trials?
A9: The provided research does not cover clinical trial data for β-casomorphin-7. Most studies focus on in vitro experiments using isolated tissues or cell lines and in vivo animal models.
Q10: Are there any animal models used to study β-casomorphin-7 effects?
A13: Yes, researchers have employed various animal models, including rats, mice, dogs, and guinea pigs, to investigate the effects of β-casomorphin-7 on gastrointestinal motility, insulin release, mucus secretion, and immune responses. [, , , , , , , , ]
Q11: What is known about the safety profile of β-casomorphin-7?
A11: The provided research primarily focuses on the physiological effects of β-casomorphin-7 rather than extensive toxicological studies. While some studies suggest potential links to various health conditions, further research is needed to establish a comprehensive safety profile.
Q12: Are there any alternative sources of β-casomorphin-7 besides bovine milk?
A15: β-casomorphin-7 is primarily associated with the A1 variant of β-casein found in some cow breeds. [, ] Milk from cows with the A2 variant of β-casein contains proline at the crucial position, making it resistant to the enzymatic cleavage that releases β-casomorphin-7. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)






